N-(2,4,4-Trimethylpentan-2-yl)tetrahydro-2H-thiopyran-3-amine
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Overview
Description
N-(2,4,4-Trimethylpentan-2-yl)tetrahydro-2H-thiopyran-3-amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly notable for its sterically hindered amine motif, which makes it a valuable component in the preparation of drug candidates and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,4-Trimethylpentan-2-yl)tetrahydro-2H-thiopyran-3-amine typically involves the hydroamination of olefins with nitroarenes. This method, reported by Baran and coworkers, utilizes innovative hydroamination techniques to access sterically hindered amines . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves bulk custom synthesis. Companies like ChemScene provide this compound either in-stock or through backordered impurities, ensuring a consistent supply for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2,4,4-Trimethylpentan-2-yl)tetrahydro-2H-thiopyran-3-amine undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of thiols or other reduced sulfur compounds.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,4,4-Trimethylpentan-2-yl)tetrahydro-2H-thiopyran-3-amine is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Organic Synthesis: As a building block for the synthesis of complex organic molecules, particularly those containing sterically hindered amine motifs.
Medicinal Chemistry: Used in the preparation of drug candidates, providing a chemically differentiated structure that can enhance the efficacy and selectivity of pharmaceutical compounds.
Material Science: Employed in the development of new materials with specific chemical and physical properties.
Biological Research: Utilized in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of N-(2,4,4-Trimethylpentan-2-yl)tetrahydro-2H-thiopyran-3-amine involves its interaction with specific molecular targets and pathways. The sterically hindered amine motif allows it to bind selectively to certain enzymes or receptors, inhibiting their activity or modulating their function. This selective binding is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2,4,4-Trimethylpentan-2-yl)tetrahydro-2H-thiopyran-3-amine include:
- N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline
- N-(4-(tert-butylamino)phenyl)acetamide
- 3-methyl-3-((perfluorophenyl)amino)butan-1-ol
Uniqueness
What sets this compound apart from these similar compounds is its unique sterically hindered amine motif, which provides distinct chemical reactivity and selectivity. This makes it particularly valuable in the synthesis of complex organic molecules and drug candidates, where such properties are highly desirable.
Properties
Molecular Formula |
C13H27NS |
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Molecular Weight |
229.43 g/mol |
IUPAC Name |
N-(2,4,4-trimethylpentan-2-yl)thian-3-amine |
InChI |
InChI=1S/C13H27NS/c1-12(2,3)10-13(4,5)14-11-7-6-8-15-9-11/h11,14H,6-10H2,1-5H3 |
InChI Key |
OZPJLRLFFLOBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC1CCCSC1 |
Origin of Product |
United States |
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